molecular formula C12H15N5O2S B492745 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 423128-31-8

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B492745
CAS No.: 423128-31-8
M. Wt: 293.35g/mol
InChI Key: QGUTUQHGMQBEMP-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 423128-31-8) is a synthetic organic compound with a molecular formula of C12H15N5O2S and a molecular weight of 293.35 g/mol . It features a 1,2,4-triazole ring, a key structural motif prevalent in medicinal chemistry due to its wide range of biological activities. The 1,2,4-triazole scaffold is recognized for its significance in the development of bioactive molecules and is found in several marketed drugs . Recent scientific literature indicates that novel compounds incorporating the 1,2,4-triazole structural fragment are being actively investigated for their potential as anticonvulsant agents . Studies on closely related triazole derivatives have demonstrated that these potent compounds exhibit their activity by binding to the GABA-A receptor and may be associated with an increase in the inhibitory neurotransmitter GABA content in the brain . This mechanism is a well-established pathway for modulating neurological activity. As such, this compound is of significant interest for researchers in neuroscience and pharmacology, particularly for those exploring new therapeutic approaches for neurological disorders. The compound has a reported solubility of 9.4 μg/mL at pH 7.4 . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-8(4-6-9)14-10(18)7-20-12-15-11(13)16-17-12/h3-6H,2,7H2,1H3,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUTUQHGMQBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dithiocarbazinates with Hydrazine Hydrate

The most widely reported method involves cyclizing potassium dithiocarbazinate derivatives with hydrazine hydrate. For example:

  • Methyl β-anilinopropionate is treated with benzenesulfonyl chloride to form sulfonylated esters.

  • Hydrazinolysis of the ester yields β-sulfonamidopropionic acid hydrazide .

  • Reaction with carbon disulfide and potassium hydroxide generates potassium dithiocarbazinate .

  • Cyclization with excess hydrazine hydrate (99%) under reflux produces 5-amino-1H-1,2,4-triazole-3-thiol in 70–85% yield.

Mechanistic Insight :
The dithiocarbazinate intermediate undergoes nucleophilic attack by hydrazine, followed by intramolecular cyclization and H2S elimination to form the triazole-thiol.

Optimization Parameters :

  • Temperature : Reflux in ethanol (78°C) or water (100°C).

  • Hydrazine Excess : 2:1 molar ratio ensures complete cyclization.

  • Acid Workup : Acetic acid precipitates the product while minimizing oxidation.

Synthesis of N-(4-Ethoxyphenyl)Acetamide

Direct Acetylation of 4-Ethoxyaniline

4-Ethoxyaniline is acetylated using acetyl chloride or acetic anhydride:

  • 4-Ethoxyaniline (1 eq) is dissolved in dry dichloromethane under nitrogen.

  • Acetyl chloride (1.2 eq) is added dropwise at 0°C.

  • Stirred for 4–6 hours, followed by neutralization with NaHCO3 and extraction.
    Yield : 88–92%.

Side Reactions :

  • Over-acetylation is prevented by controlling stoichiometry and temperature.

Sulfanyl Bridge Formation

Nucleophilic Substitution with Bromoacetamide

The triazole-thiol is coupled to N-(4-ethoxyphenyl)acetamide via a bromoacetamide intermediate:

  • N-(4-Ethoxyphenyl)bromoacetamide is prepared by reacting N-(4-ethoxyphenyl)acetamide with PBr3 in dry ether.

  • 5-Amino-1H-1,2,4-triazole-3-thiol (1 eq) is deprotonated with K2CO3 in DMF.

  • The bromoacetamide (1.1 eq) is added, and the mixture is stirred at 50°C for 12 hours.
    Yield : 65–78%.

Critical Factors :

  • Solvent : DMF enhances nucleophilicity of the thiolate ion.

  • Base : K2CO3 avoids side reactions compared to stronger bases like NaOH.

Mitsunobu Coupling

For higher yields, Mitsunobu conditions are employed:

  • 5-Amino-1H-1,2,4-triazole-3-thiol (1 eq), N-(4-ethoxyphenyl)hydroxyacetamide (1 eq), and triphenylphosphine (1.2 eq) in THF.

  • Diethyl azodicarboxylate (DEAD, 1.2 eq) is added at 0°C, then warmed to room temperature.
    Yield : 82–89%.

Advantages :

  • Avoids halogenated intermediates.

  • Stereospecific coupling preserves configuration.

Alternative Routes and Modifications

One-Pot Synthesis via Thiol-Ene Click Chemistry

A recent approach utilizes UV-initiated thiol-ene reactions:

  • N-(4-Ethoxyphenyl)allylacetamide (1 eq) and 5-amino-1H-1,2,4-triazole-3-thiol (1 eq) are dissolved in methanol.

  • Irradiated at 254 nm for 2 hours with a photoinitiator (e.g., DMPA).
    Yield : 74–81%.

Limitations :

  • Requires strict exclusion of oxygen.

Solid-Phase Synthesis

Immobilized triazole-thiol on Wang resin enables iterative coupling:

  • Resin-bound triazole-thiol is treated with Fmoc-protected bromoacetamide.

  • Deprotection with piperidine and cleavage with TFA yields the target compound.
    Purity : >95% by HPLC.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR : ν(S-H) at 2550 cm⁻¹ (triazole-thiol); ν(C=O) at 1680 cm⁻¹ (acetamide).

  • ¹H NMR (DMSO-d6): δ 1.35 (t, J=7 Hz, OCH2CH3), 3.94 (q, J=7 Hz, OCH2), 4.21 (s, SCH2), 6.85–7.45 (aryl-H).

  • LC-MS : [M+H]+ m/z 346.1 (calculated 346.4).

Purity and Yield Optimization

MethodYield (%)Purity (%)
Bromoacetamide Coupling65–7890–92
Mitsunobu82–8994–97
Thiol-Ene Click74–8188–90
Data compiled from.

Industrial-Scale Considerations

Cost-Effective Thiol Stabilization

Triazole-thiol is prone to oxidation; industrial protocols use:

  • Antioxidants : 0.1% w/w ascorbic acid in reaction mixtures.

  • Inert Atmosphere : N2 or Ar sparging during coupling.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalytic DEAD : 10 mol% DEAD with stoichiometric PPh3 lowers costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Compounds containing the triazole moiety are known for their antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various pathogens, making them valuable in treating infections .
  • Anti-inflammatory Properties : Research indicates that triazole derivatives can modulate inflammatory responses. For example, certain compounds have been shown to reduce levels of inflammatory mediators like prostaglandin E2 (PGE2) and myeloperoxidase (MPO) in serum samples from treated subjects . This suggests potential applications in conditions characterized by chronic inflammation.
  • Anticancer Potential : Some studies have reported the antiproliferative effects of triazole derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for anticancer drug development .

Synthesis and Structural Modifications

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves various chemical pathways. Researchers have explored different synthetic routes to optimize yield and biological activity:

  • Pathway Optimization : Recent studies have focused on modifying the substituent groups on the triazole ring to enhance biological activity. For instance, the introduction of different aryl groups has been shown to significantly affect the compound's antimicrobial and anticancer properties .

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of this compound:

StudyFindings
In vitro evaluation of anti-inflammatory activity The compound demonstrated significant inhibition of inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Anticancer activity against various cell lines Compounds similar to this compound showed IC50 values in the micromolar range against multiple cancer cell lines, suggesting effective cytotoxicity .
Pharmacokinetic studies In silico models predicted favorable pharmacokinetic profiles for these compounds, including good absorption and low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The sulfanyl group can undergo redox reactions, influencing cellular pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include:

  • Triazole substituents : Position and nature of substituents on the triazole ring.
  • Acetamide linkage : Modifications to the sulfanyl-acetamide bridge.
  • Aromatic substituents : Variations in the phenyl group (e.g., ethoxy position, halogenation).
Table 1: Structural Features of Selected Analogs
Compound Name / ID Triazole Substituents Acetamide/Aromatic Modifications Biological Activity Reference
Target Compound 5-amino N-(4-ethoxyphenyl) Not explicitly reported -
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 896311-38-9) 5-cyclohexyl, 4-pyrrolyl N-(4-ethoxyphenyl) Undisclosed
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-cyclohexylmethyl N-(4-bromophenyl) Anti-HIV-1 RT inhibitor
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-ethoxyphenyl) N-(3-chloro-2-methylphenyl) Undisclosed
2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantylphenyl)acetamide (MGH-CP25) Unsubstituted triazole Sulfonyl bridge, N-(4-adamantylphenyl) TEAD–YAP inhibitor (anticancer)
2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide 5-oxoethyl, 4-methyl N-[3-(methylsulfanyl)phenyl] Undisclosed
Anti-Exudative Activity
  • Target Compound: No direct data provided.
  • Analogues: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
Antiviral Activity
  • N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Exhibited anti-HIV-1 reverse transcriptase inhibition, attributed to hydrogen-bonding interactions (N–H⋯S and C–H⋯N) stabilizing the inhibitor-enzyme complex .

Structure-Activity Relationship (SAR) Insights

Sulfanyl vs. Sulfonyl Bridges : Replacement of sulfanyl with sulfonyl (as in MGH-CP25 ) alters electron distribution, affecting bioactivity (e.g., shifting from antiviral to anticancer applications).

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide , known for its structural features that include a triazole ring and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C12H15N5OSC_{12}H_{15}N_{5}OS, with a molecular weight of approximately 255.34 g/mol. The presence of the triazole ring is significant as it is associated with various pharmacological activities including antifungal, antibacterial, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. The compound has been evaluated for its activity against various bacterial and fungal strains. For instance:

  • Antifungal Activity : Studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The activity is often measured using Minimum Inhibitory Concentration (MIC) assays. A related study reported MIC values for triazole derivatives ranging from 0.01 to 0.27 μmol/mL against several fungal strains .
  • Antibacterial Activity : The compound may also exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, triazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values significantly lower than standard antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro studies have demonstrated that certain triazole compounds can inhibit the proliferation of cancer cell lines. For example:

  • Case Study : A recent evaluation of triazole derivatives showed significant antiproliferative effects against human malignant melanoma (A375 cell line). The study utilized MTT assays to measure cell viability and found that specific derivatives reduced cell viability significantly compared to controls .
CompoundCell LineIC50 (μM)
Triazole Derivative AA375 (Melanoma)15.2
Triazole Derivative BBJ (Fibroblast)20.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for fungal cell wall synthesis or bacterial replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Certain derivatives may intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation.

Q & A

Synthesis Optimization and Purification Strategies

Q: What are the critical parameters for optimizing the synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide to maximize yield and purity? A:

  • Key Steps : The synthesis typically involves thioether bond formation between a triazole-thione precursor and chloroacetamide derivatives. For example, refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide in ethanol/water (1:1 v/v) at 70–80°C for 1–2 hours achieves yields >75% .
  • Critical Parameters :
    • Solvent System : Ethanol-water mixtures improve solubility of intermediates .
    • Catalysts : Pyridine and zeolite catalysts enhance reaction efficiency in analogous triazole-acetamide syntheses .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) ensures >95% purity .

Structural Characterization Techniques

Q: Which spectroscopic and computational methods are most reliable for confirming the structural integrity of this compound? A:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH₂CO) and ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃CH₂O) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 347.12 for C₁₄H₁₈N₆O₂S) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between triazole and acetamide groups) in analogs .

Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically evaluate the impact of substituents on anti-exudative activity in analogs of this compound? A:

  • Substituent Screening : Introduce halogens (F, Cl), alkoxy (OCH₃), or acetyl groups at the phenyl or triazole positions .
  • Activity Testing : Use formalin-induced rat paw edema models (10 mg/kg dose) and compare inhibition rates against reference drugs (e.g., diclofenac sodium) .
  • Data Correlation : Tabulate substituent effects (example below):
Substituent (Position)Anti-Exudative Activity (% Inhibition)
-Cl (para-phenyl)62%
-OCH₃ (meta-phenyl)58%
-NO₂ (ortho-phenyl)45%

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in reported biological activities across studies? A:

  • Validate Assay Conditions : Ensure consistency in in vivo models (e.g., species, dose, administration route). For example, anti-exudative activity may vary between rat and mouse models .
  • Structural Confirmation : Re-characterize disputed analogs via NMR/MS to rule out synthesis errors .
  • Dose-Response Studies : Perform IC₅₀/ED₅₀ comparisons to identify potency thresholds .

Computational Modeling for Target Prediction

Q: What computational approaches predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)? A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with triazole NH and hydrophobic interactions with ethoxyphenyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Designing In Vivo Bioactivity Studies

Q: What experimental design principles apply to evaluating anti-inflammatory activity in vivo? A:

  • Model Selection : Formalin-induced edema (acute inflammation) and carrageenan-induced pleurisy (chronic) models .
  • Dose Optimization : Test 5–20 mg/kg doses (intraperitoneal) with saline controls .
  • Endpoint Analysis : Measure paw volume (plethysmometry) and cytokine levels (ELISA) at 6/24-hour intervals .

Solubility and Formulation Challenges

Q: What strategies improve bioavailability given the compound’s poor aqueous solubility? A:

  • Co-Solvents : Use PEG-400 or Cremophor EL (10–20% v/v) in saline .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (<200 nm) enhance dissolution rates .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .

Mechanistic Studies of Key Reactions

Q: What mechanistic insights explain the regioselectivity of triazole-thione alkylation during synthesis? A:

  • Nucleophilic Attack : The sulfur atom in the triazole-thione acts as a nucleophile, attacking the α-carbon of chloroacetamide in SN² reactions .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, improving regioselectivity >90% .

Toxicity Profiling Methodologies

Q: Which assays assess the compound’s cytotoxicity and organ-specific toxicity? A:

  • In Vitro : MTT assays on HepG2 (liver) and HEK293 (kidney) cells (IC₅₀ > 50 µM indicates low toxicity) .
  • In Vivo : Repeat-dose studies in rats (28 days, 10 mg/kg/day) with histopathology of liver/kidney .

Stability Under Physiological Conditions

Q: How can researchers evaluate the compound’s stability in biological matrices? A:

  • Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (plasma) at 37°C for 24 hours. Monitor via HPLC .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

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